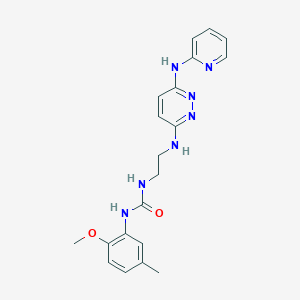
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, due to its complex structure, is involved in various chemical synthesis and modification processes. One notable application is in the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, demonstrating the compound's role in stereoselective synthesis processes. This process highlights the compound's utility in creating complex molecular architectures with potential applications in pharmaceuticals and material science (Marcantoni, Mecozzi, & Petrini, 2002).
Receptor Antagonism and Medicinal Chemistry
The compound has shown relevance in medicinal chemistry, particularly in the development of receptor antagonists. Studies have identified derivatives of indoles and indazoles, closely related to the core structure of the compound, as potent peptidoleukotriene antagonists. These compounds have shown efficacy in vitro and in vivo, contributing to asthma management and potentially offering new therapeutic pathways (Matassa et al., 1990).
Molecular Binding and Interaction Studies
In addition to its applications in chemical synthesis and medicinal chemistry, derivatives of the compound have been utilized in studies focusing on molecular binding and interactions. For example, oxazolidin-2-ones, which share a part of the compound's structure, have been investigated for their potential as protective groups for 1,2-amino alcohols and as chiral auxiliaries, indicating the compound's utility in facilitating specific molecular interactions and transformations (Nogueira et al., 2015).
Development of New Synthetic Methodologies
Furthermore, the compound's structural framework has inspired the development of new synthetic methodologies. For example, copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides have been optimized using N,N'-bis(thiophen-2-ylmethyl)oxalamide, highlighting the compound's influence in advancing cross-coupling reaction techniques. This research contributes to the broader field of organic synthesis by providing efficient and practical methods for forming carbon-nitrogen bonds, a fundamental aspect of chemical synthesis (De, Yin, & Ma, 2017).
Eigenschaften
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-21(23-11-10-16-14-24-19-9-5-4-8-18(16)19)22(28)25-15-20-26(12-13-31-20)32(29,30)17-6-2-1-3-7-17/h1-9,14,20,24H,10-13,15H2,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNGSDKOJVQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)
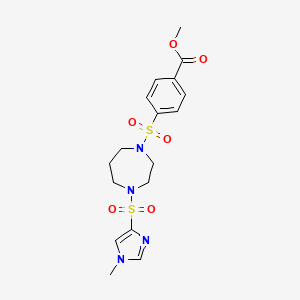

![6'-chloro-1-(3,5-dimethylbenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2659484.png)
![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)

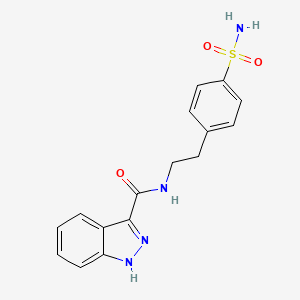
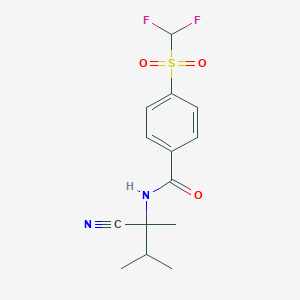

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2659496.png)
![N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2659499.png)
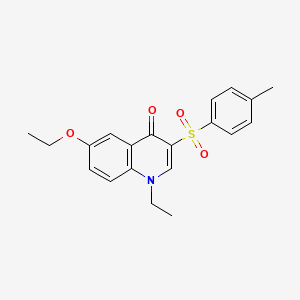
![N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2659501.png)
